molecular formula C16H18O4S2 B8552698 1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate CAS No. 88961-87-9

1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate

Cat. No. B8552698
CAS RN: 88961-87-9
M. Wt: 338.4 g/mol
InChI Key: YPNNDCYMWSFVRT-UHFFFAOYSA-N
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Description

1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H18O4S2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88961-87-9

Product Name

1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate

Molecular Formula

C16H18O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

1-(5-acetylthiophen-2-yl)propan-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O4S2/c1-11-4-7-15(8-5-11)22(18,19)20-12(2)10-14-6-9-16(21-14)13(3)17/h4-9,12H,10H2,1-3H3

InChI Key

YPNNDCYMWSFVRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC2=CC=C(S2)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-(p-Toluenesulphonyloxy)-propylthiophene was reacted with acetyl chloride and aluminium trichloride in methylene chloride to give 5-acetyl-2-(p-toluenesulphonyloxy)-propylthiophene. With sodium azide in DMSO there was obtained therefrom 5-(3-azidopropyl)-2-thienyl methyl ketone. Oxidation with sodium hydrobromite gave 5-(3-azidopropyl)-2-thiophenecarboxylic acid, m.p. 71°-72°. Reaction of this acid with thionyl chloride and subsequent treatment with conc. ammonia yielded 5-(3-azidopropyl)-2-thiophenecarboxamide, m.p. 85°-87°. There was obtained therefrom after treatment with triphenylphosphine and hydrolysis 5-(3-aminopropyl)-2-thiophenecarboxamide, m.p. 143.5°-144° (from water).
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